Methyl indoline-3-carboxylate
Overview
Description
Methyl indoline-3-carboxylate is a chemical compound with the molecular formula C10H11NO2 . It is a member of indoles and a methyl ester . It has a role as a metabolite . It is used as a reagent in the preparation of oncrasin-1 derivatives, which is a novel inhibitor of the C-terminal domain of RNA polymerase II .
Synthesis Analysis
While specific synthesis methods for Methyl indoline-3-carboxylate were not found, there are general methods for the synthesis of indole-3-carboxylic acid derivatives . For example, Liu et al. have developed an effective method for the preparation of 3-alkoxycarbonyl derivatives of indole, based on the reaction of substituted o-iodoaniline with dicarbonyl compounds .Molecular Structure Analysis
The molecular structure of Methyl indoline-3-carboxylate indicates the presence of intermolecular N-H…O hydrogen bond . Its crystal structure has been extracted from the marine Streptomyces sp. 060524 .Chemical Reactions Analysis
While specific chemical reactions involving Methyl indoline-3-carboxylate were not found, there are general reactions for indole-3-carboxylic acid derivatives . For instance, Liu et al. proposed a synthesis of 1,3-substituted indoles via an oxidative heterocyclization reaction catalyzed by Pd .Physical And Chemical Properties Analysis
Methyl indoline-3-carboxylate is a solid at 20 degrees Celsius . It has a molecular weight of 175.19 .Scientific Research Applications
1. Molecular Design and Synthesis
- Methyl (S)-1-acetylindoline-2-carboxylate, a derivative of indoline-2-carboxylic acid, exhibits unique behavior in polar solvents, showing a tendency toward the cis amide isomer. This property makes it a potential candidate for designing different secondary structures and new materials (Pollastrini et al., 2021).
- The synthesis of cyclic α- and β-amino esters from the indoline family, including methyl indoline-3-carboxylate, has been explored for their enantiodiscrimination potential in lipase-mediated reactions (Alatorre-Santamaría et al., 2010).
2. Anti-inflammatory and Anti-cancer Properties
- Methyl indoline-3-propionate and related compounds have demonstrated efficacy in reducing lung injury and pro-inflammatory cytokines in mice, suggesting potential therapeutic applications (Finkin-Groner et al., 2015).
- New methyl indole-3-carboxylate derivatives have shown anti-cancer activities, particularly against melanoma, renal, and breast cancer cell lines (Niemyjska et al., 2012).
3. Applications in Alzheimer's Disease Treatment
- Derivatives of indoline-3-propionic acids and esters, including carbamate derivatives, have shown both cholinesterase inhibitory activities and antioxidant properties, which are relevant in the treatment of Alzheimer's disease (Yanovsky et al., 2012).
4. Enzymatic Processes and Drug Metabolism
- Indoline derivatives undergo a novel aromatization process catalyzed by cytochrome P450 enzymes, converting indoline to indole. This finding has implications for drug metabolism and therapeutic potency (Sun et al., 2007).
5. Advanced Synthetic Strategies
- Various indoline derivatives, including methyl 5- and 6-nitroindole-2-carboxylates, have been synthesized through innovative methods, opening avenues for further chemical explorations (Lavrenov et al., 2002).
- Novel methods for synthesizing 1-methyl-1H-indole-3-carboxylate derivatives have been developed, demonstrating the versatility of these compounds in chemical synthesis (Akbari & Faryabi, 2023).
Safety And Hazards
Future Directions
Methyl indoline-3-carboxylate, as a member of indole-3-carboxylic acid esters, is of interest in the search for new drugs . Future research directions could include the development of new methods for the heterocyclization of indoles containing an ester group in position C-3 . Additionally, the application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .
properties
IUPAC Name |
methyl 2,3-dihydro-1H-indole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10(12)8-6-11-9-5-3-2-4-7(8)9/h2-5,8,11H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMBVRCJGIGWBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662836 | |
Record name | Methyl 2,3-dihydro-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70662836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl indoline-3-carboxylate | |
CAS RN |
39891-71-9 | |
Record name | Methyl 2,3-dihydro-1H-indole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39891-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2,3-dihydro-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70662836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.